DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite is a complex chemical compound used primarily in the field of organic synthesis and medicinal chemistry. This compound is a derivative of vidarabine, a nucleoside analog with antiviral properties, and is modified with protective groups and phosphoramidite functionality to facilitate its use in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups of vidarabine. The hydroxyl groups are protected using tert-butyloxycarbonyl (Boc) groups to form DiBoc-Vidarabine. The ribose moiety is also protected with Boc groups to yield Ribose(diBoc). These protected intermediates are then coupled with 2-cyanoethyl-diisopropylphosphoramidite under specific reaction conditions, typically involving the use of a base such as diisopropylethylamine (DIPEA) and a coupling agent like tetrazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates or phosphonates.
Reduction: Reduction reactions can remove the cyanoethyl group, yielding different phosphoramidite derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or m-chloroperbenzoic acid (mCPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require nucleophiles such as alcohols or amines, and are typically carried out under mild conditions to preserve the integrity of the protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphates, while reduction can produce deprotected phosphoramidites. Substitution reactions can result in a variety of nucleoside analogs with different functional groups.
Scientific Research Applications
DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs and oligonucleotides.
Biology: Employed in the study of nucleic acid interactions and the development of antiviral agents.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite involves its incorporation into nucleic acids, where it can interfere with viral replication or cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis, leading to the inhibition of viral or cancer cell proliferation. The protective groups and phosphoramidite functionality enhance its stability and facilitate its incorporation into nucleic acids.
Comparison with Similar Compounds
DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite can be compared with other nucleoside analogs and phosphoramidite derivatives, such as:
DiBoc-Adenosine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite: Similar structure but with adenosine instead of vidarabine.
DiBoc-Guanosine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite: Contains guanosine as the nucleoside analog.
DiBoc-Cytidine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite: Features cytidine as the nucleoside analog.
The uniqueness of this compound lies in its specific modifications, which enhance its stability and facilitate its use in various chemical and biological applications.
Properties
Molecular Formula |
C39H62N7O13P |
---|---|
Molecular Weight |
867.9 g/mol |
IUPAC Name |
[(2S,3R,5S)-5-[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate |
InChI |
InChI=1S/C39H62N7O13P/c1-23(2)46(24(3)4)60(51-19-17-18-40)52-20-25-27(54-34(49)58-38(11,12)13)28(55-35(50)59-39(14,15)16)31(53-25)44-22-43-26-29(44)41-21-42-30(26)45(32(47)56-36(5,6)7)33(48)57-37(8,9)10/h21-25,27-28,31H,17,19-20H2,1-16H3/t25-,27+,28?,31-,60?/m0/s1 |
InChI Key |
GHUARMFWPMQNNL-XODOBGBJSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@H]1[C@H](C([C@H](O1)N2C=NC3=C2N=CN=C3N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.